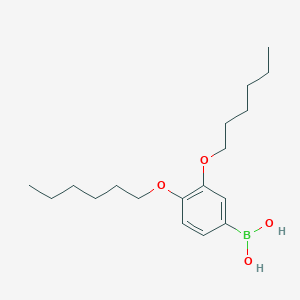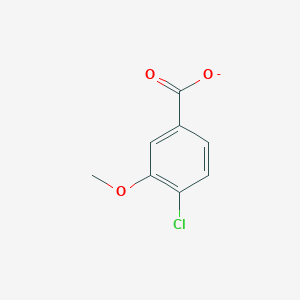
(3,4-Bis(hexyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Bis(hexyloxy)phenyl)boronic acid is an organic compound with the molecular formula C18H31BO4. It is a boronic acid derivative, characterized by the presence of two hexyloxy groups attached to the phenyl ring at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(hexyloxy)phenyl)boronic acid typically involves the reaction of 3,4-dihexyloxybenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(hexyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The hexyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF, toluene, and ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(3,4-Bis(hexyloxy)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of (3,4-Bis(hexyloxy)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the hexyloxy groups, making it less hydrophobic and potentially less versatile in certain applications.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of hexyloxy groups, which can lead to different reactivity and solubility properties
Uniqueness
(3,4-Bis(hexyloxy)phenyl)boronic acid is unique due to the presence of the hexyloxy groups, which enhance its hydrophobicity and can influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
200959-52-0 |
|---|---|
Molecular Formula |
C18H31BO4 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
(3,4-dihexoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-17-12-11-16(19(20)21)15-18(17)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 |
InChI Key |
LUGSWAKLXIOTAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCCCC)OCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)

![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)

![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)

![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
